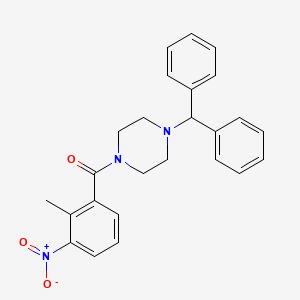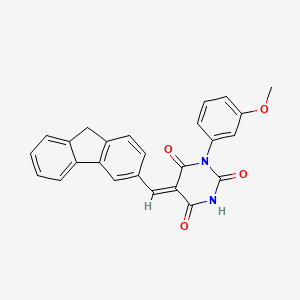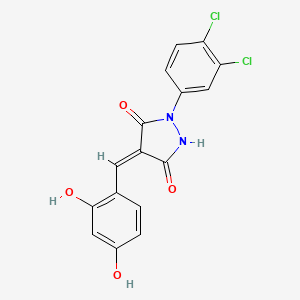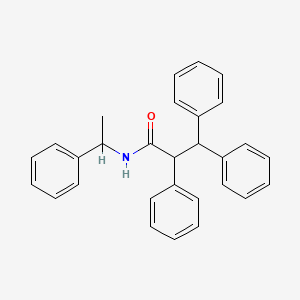
N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-fluorobenzyl)-3-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-fluorobenzyl)-3-nitrobenzamide, also known as Compound 1, is a novel small molecule inhibitor that has been studied for its potential applications in cancer treatment. This compound has shown promising results in preclinical studies and has the potential to be developed into an effective cancer therapy.
Mécanisme D'action
The mechanism of action of N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-fluorobenzyl)-3-nitrobenzamide 1 involves the inhibition of a protein called heat shock protein 90 (HSP90). HSP90 is involved in the folding and stabilization of various proteins that are essential for cancer cell survival and growth. By inhibiting HSP90, this compound 1 disrupts these essential protein interactions, leading to cancer cell death.
Biochemical and Physiological Effects:
This compound 1 has been shown to have a selective inhibitory effect on cancer cells, with minimal toxicity to normal cells. This selectivity is likely due to the higher expression of HSP90 in cancer cells compared to normal cells. In addition, this compound 1 has been shown to inhibit the formation of new blood vessels, which is essential for tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-fluorobenzyl)-3-nitrobenzamide 1 is its selectivity for cancer cells, which makes it a promising candidate for the development of cancer therapies. However, one limitation of this compound 1 is its relatively low potency compared to other HSP90 inhibitors. This may limit its effectiveness in treating certain types of cancer.
Orientations Futures
There are several potential future directions for the study of N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-fluorobenzyl)-3-nitrobenzamide 1. One direction is to optimize the synthesis of this compound 1 to improve its potency and selectivity. Another direction is to study the potential combination of this compound 1 with other cancer therapies to enhance its effectiveness. Additionally, further preclinical and clinical studies are needed to evaluate the safety and efficacy of this compound 1 in humans.
Méthodes De Synthèse
The synthesis of N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-fluorobenzyl)-3-nitrobenzamide 1 involves a multi-step process that starts with the reaction of 2-fluorobenzylamine with 3-nitrobenzoic acid to form an amide intermediate. This intermediate is then reacted with phthalic anhydride to form the final product, this compound 1. The synthesis of this compound 1 has been optimized to achieve high yields and purity.
Applications De Recherche Scientifique
N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-fluorobenzyl)-3-nitrobenzamide 1 has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. This compound 1 has also been shown to induce apoptosis, or programmed cell death, in cancer cells. This makes it a promising candidate for the development of cancer therapies.
Propriétés
IUPAC Name |
N-(1,3-dioxoisoindol-2-yl)-N-[(2-fluorophenyl)methyl]-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14FN3O5/c23-19-11-4-1-6-15(19)13-24(20(27)14-7-5-8-16(12-14)26(30)31)25-21(28)17-9-2-3-10-18(17)22(25)29/h1-12H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCZZWVMQPZFMRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN(C(=O)C2=CC(=CC=C2)[N+](=O)[O-])N3C(=O)C4=CC=CC=C4C3=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14FN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1-phenylbenzo[f]quinolin-3-yl)phenol](/img/structure/B4998305.png)


![2-[(3-bromo-4-biphenylyl)oxy]-N-(2-methyl-4-nitrophenyl)acetamide](/img/structure/B4998332.png)
![N-[2-(3,4-dimethoxyphenyl)-1-methylethyl]cycloheptanamine](/img/structure/B4998335.png)
![3-butoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B4998338.png)

![1-(4-bromophenyl)-2-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]ethanone](/img/structure/B4998359.png)

![3-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid](/img/structure/B4998366.png)


![4-methyl-7-(methylthio)-2-[4-(4-nitrophenyl)-1-piperazinyl]quinoline](/img/structure/B4998392.png)
![4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]benzoic acid - methanamine (1:1)](/img/structure/B4998398.png)